N-[1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]-2,2,2-trifluoroacetamide
Description
This compound is a purine derivative featuring a 2,6-dioxopurin core substituted with a but-2-ynyl group at position 7, a 4-methylquinazolin-2-ylmethyl moiety at position 1, and a piperidin-3-yl group linked to a trifluoroacetamide at position 6. The trifluoroacetamide group enhances metabolic stability and bioavailability compared to non-fluorinated analogs .
Properties
Molecular Formula |
C27H27F3N8O3 |
|---|---|
Molecular Weight |
568.5 g/mol |
IUPAC Name |
N-[1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C27H27F3N8O3/c1-4-5-13-37-21-22(34-25(37)36-12-8-9-17(14-36)32-24(40)27(28,29)30)35(3)26(41)38(23(21)39)15-20-31-16(2)18-10-6-7-11-19(18)33-20/h6-7,10-11,17H,8-9,12-15H2,1-3H3,(H,32,40) |
InChI Key |
IQUUOPZPFJAZJX-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)C(F)(F)F)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Similarity Metrics
The compound shares structural homology with several analogs, primarily differing in substituents on the piperidine and purine moieties. Key analogs include:
Key Observations :
- Tanimoto and Dice Metrics : The formamide analogs exhibit high structural similarity (Tanimoto >0.8) due to shared purine-quinazoline scaffolds, while trifluoroacetamide substitution introduces distinct electronic and steric properties .
- Stereochemical Impact : The R-configuration in analogs (e.g., ) may enhance target binding compared to the S-form, though experimental validation is needed .
Bioactivity and Target Profiling
- Activity Landscape Analysis: Clustering based on bioactivity profiles (e.g., kinase inhibition) reveals that trifluoroacetamide derivatives cluster separately from formamide analogs, suggesting substituent-driven differences in potency. This aligns with activity cliff principles, where minor structural changes yield significant potency shifts .
- Docking Studies : The trifluoroacetamide group may improve binding affinity to kinases (e.g., ROCK1) via hydrophobic interactions, whereas formamide analogs show reduced docking scores in virtual screening workflows .
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | (R)-Formamide Analog | (S)-Formamide Analog |
|---|---|---|---|
| Molecular Weight (g/mol) | 648.6 | 562.5 | 562.5 |
| LogP | 3.2 | 2.8 | 2.8 |
| Solubility (mg/mL) | 0.15 | 0.35 | 0.35 |
| Metabolic Stability | High | Moderate | Moderate |
Key Observations :
- The trifluoroacetamide group increases lipophilicity (LogP = 3.2) and reduces solubility but enhances metabolic stability due to fluorine’s electron-withdrawing effects .
- Formamide analogs exhibit better solubility, favoring oral bioavailability but requiring dose optimization .
Spectroscopic and Analytical Comparisons
- NMR Profiling : The purine and quinazoline cores in the target compound and analogs show nearly identical chemical shifts (δ 7.5–8.5 ppm for aromatic protons), while trifluoroacetamide-specific shifts (e.g., δ 3.8–4.2 ppm for CF3) distinguish it from formamide analogs (δ 8.0–8.3 ppm for NHCO) .
- Mass Spectrometry : Molecular networking (cosine score >0.9) confirms high similarity in fragmentation patterns, with differences localized to the acetamide/formamide regions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
